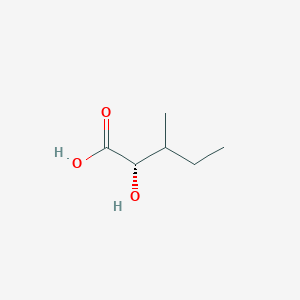

Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-

Description

BenchChem offers high-quality Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4?,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILPIWOPNGRASR-AKGZTFGVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433352 | |

| Record name | Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204119-59-5 | |

| Record name | Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Role and Analysis of 2-Hydroxy-3-Methylpentanoic Acid in BCAA Metabolism

Topic: Biological Role of 2-Hydroxy-3-Methylpentanoic Acid in BCAA Metabolism Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Hydroxy-3-methylpentanoic acid (HMVA), also known as 2-hydroxy-3-methylvalerate, is a critical downstream metabolite of isoleucine. In healthy physiology, it exists at negligible concentrations. However, in pathological states—most notably Maple Syrup Urine Disease (MSUD) —it accumulates as a result of a metabolic shunt. When the primary oxidative pathway via the Branched-Chain

For researchers and drug developers, HMVA serves two primary roles:

-

Diagnostic Biomarker: Its presence in urine is pathognomonic for defects in the BCKDH complex.

-

Metabolic Reservoir: It represents a reversible "sink" for toxic keto-acids, mitigating acute neurotoxicity but indicating severe metabolic decompensation.

This guide details the biochemical genesis, stereochemical considerations, and a validated GC-MS protocol for the quantification of HMVA.

Biochemical Genesis: The Metabolic Shunt

To understand the role of HMVA, one must analyze the catabolism of Isoleucine (Ile). The pathway bifurcates at the

The Canonical vs. Shunt Pathway

-

Transamination: L-Isoleucine is first transaminated by Branched-Chain Aminotransferase (BCAT) to form (S)-

-keto- -

Oxidative Decarboxylation (Canonical): Under normal conditions, KMV is irreversibly decarboxylated by the mitochondrial BCKDH complex to form 2-methylbutyryl-CoA.

-

Reduction (Shunt): When BCKDH is defective (MSUD) or saturated, KMV accumulates. The cytosolic enzyme L-Lactate Dehydrogenase (LDH) —promiscuous for

-keto acids—reduces KMV to HMVA .

Enzymology and Stereochemistry

-

Enzyme: L-Lactate Dehydrogenase (LDH, EC 1.1.1.27).[1][2] While highly specific for pyruvate, LDH retains significant activity against branched-chain

-keto acids (BCKAs) due to the hydrophobic nature of its substrate-binding pocket. -

Reaction:

-

Stereochemistry:

-

Isoleucine possesses two chiral centers: (2S, 3S).

-

Transamination destroys the C2 chirality but retains the (S)-configuration at C3.

-

LDH is L-specific (producing (S)-lactate).[1] Consequently, the reduction of KMV typically yields (2S, 3S)-2-hydroxy-3-methylpentanoic acid .

-

Note: Unlike the irreversible BCKDH step, this reduction is reversible. HMVA can be re-oxidized to KMV if the NADH/NAD+ ratio permits, acting as a reservoir for the toxic keto-acid.

-

Visualization of the Pathway

The following diagram illustrates the bifurcation of Isoleucine metabolism.

Figure 1: Metabolic bifurcation of Isoleucine. The red path indicates the formation of HMVA when BCKDH is blocked.

Pathophysiological Significance

Maple Syrup Urine Disease (MSUD)

In MSUD, the activity of the BCKDH complex is <3% of normal.[3][4][5] This leads to a massive accumulation of BCAAs and their corresponding keto-acids.[6]

-

Toxicity: The keto-acid (KMV) is neurotoxic, inhibiting the mitochondrial dihydrolipoyl dehydrogenase (E3) subunit of other complexes (like

-ketoglutarate dehydrogenase) and disrupting glutamate homeostasis. -

Role of HMVA: The conversion to HMVA is a detoxification attempt. Hydroxy acids are generally less reactive and more water-soluble than their keto-analogs, facilitating urinary excretion. However, high levels of HMVA in urine are a definitive marker of the disease.

Clinical Biomarkers

| Analyte | Healthy Level ( | MSUD Level ( | Diagnostic Specificity |

| Plasma Leucine | 70 - 170 | > 1000 | High |

| Plasma Alloisoleucine | < 2 | > 5 | Pathognomonic |

| Urine HMVA | Undetectable / Trace | High (Gross Elevation) | Confirmative for Ile Block |

Analytical Methodology: GC-MS Protocol

For researchers investigating BCAA flux or validating MSUD models, accurate quantification of HMVA is essential. The following protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) via trimethylsilyl (TMS) derivatization.

Principle

HMVA is a non-volatile organic acid. To analyze it by GC, it must be extracted from the aqueous matrix (urine/plasma) and derivatized to block the polar hydroxyl (-OH) and carboxyl (-COOH) groups, increasing volatility and thermal stability.

Reagents

-

Internal Standard (IS): 3,3-dimethylglutaric acid or tropic acid (added to normalize extraction efficiency).

-

Extraction Solvent: Ethyl Acetate (EtOAc).

-

Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

Step-by-Step Workflow

-

Sample Preparation:

-

Aliquot 100

L of urine. -

Add Internal Standard (concentration equivalent to 100

mol/L final). -

Acidify to pH < 2 using 6N HCl. Rationale: Protonates the carboxyl group (COO-

COOH), driving the molecule into the organic phase.

-

-

Liquid-Liquid Extraction:

-

Add 400

L Ethyl Acetate. Vortex vigorously for 60 seconds. -

Centrifuge at 3,000 x g for 5 minutes.

-

Transfer the upper organic layer to a glass vial.

-

Repeat extraction once more and combine organic layers.

-

-

Drying & Derivatization:

-

Evaporate solvent to dryness under a stream of Nitrogen (

) at 40°C. -

Add 50

L of BSTFA + 1% TMCS. -

Incubate at 60°C for 30 minutes. Rationale: Ensures complete silylation of the sterically hindered

-hydroxy group.

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent (30m x 0.25mm ID).

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 70°C (hold 2 min)

10°C/min -

Detection: Electron Impact (EI) mode.

-

Data Interpretation

The di-TMS derivative of HMVA (Molecular Weight ~290 Da) produces a characteristic fragmentation pattern.

-

Target Ion (Quantification): m/z 145 (Cleavage between C1 and C2, retaining the

-hydroxy-TMS group). -

Qualifier Ions: m/z 73 (TMS group), m/z 159.

-

Retention Time: Elutes after 2-hydroxyisovalerate (Valine metabolite) and before 2-hydroxyisocaproate (Leucine metabolite).

Workflow Diagram

Figure 2: Analytical workflow for the quantification of HMVA.

References

-

National Institutes of Health (NIH) - PubChem. 2-Hydroxy-3-methylpentanoic acid (Compound Summary). Available at: [Link]

-

Mamer, O. A., et al. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology. Available at: [Link]

-

Blackburn, P. R., et al. (2017). Maple Syrup Urine Disease: Mechanisms and Management. The Clinical Biochemist Reviews. Available at: [Link]

-

Shimadzu Application News. Analysis of Organic Acids in Urine by GC-MS. Available at: [Link][7]

-

MetBioNet. Best Practice Guidelines for Analysis of Organic Acids by GC-MS. Available at: [Link]

Sources

- 1. L-乳酸脱氢酶(L-LDH) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Some Lactobacillus l-Lactate Dehydrogenases Exhibit Comparable Catalytic Activities for Pyruvate and Oxaloacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maple Syrup Urine Disease (MSUD) - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. Challenges in Diagnosing Intermediate Maple Syrup Urine Disease by Newborn Screening and Functional Validation of Genomic Results Imperative for Reproductive Family Planning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical and Biochemical Profiles of Maple Syrup Urine Disease in Malaysian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Determination of (S)- and (R)-2-oxo-3-methylvaleric acid in plasma of patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

De Novo Biosynthesis of (2S)-2-Hydroxy-3-Methylvalerate: Pathway Dynamics and Engineering Strategies

Executive Summary

(2S)-2-Hydroxy-3-methylvalerate (HMV) is a high-value, bioactive aliphatic 2-hydroxy acid. Owing to its dual functionality as a carboxylic acid and an alcohol, HMV serves as a critical chiral building block for pharmaceuticals (such as the cyclodepsipeptide beauvericin), specialty chemicals, and biodegradable materials[1]. Despite its industrial potential, the microbial synthesis of HMV remains narrowly explored, primarily relying on the "L-isoleucine-initiated" metabolic pathway[1].

This technical guide deconstructs the metabolic pathway of L-isoleucine to (2S)-2-hydroxy-3-methylvalerate, detailing the stereochemical mechanisms, enzymatic kinetics, and self-validating experimental protocols necessary for high-titer biomanufacturing.

Mechanistic Pathway Analysis: Stereochemical Fidelity

The biosynthesis of HMV from L-isoleucine requires a precise, two-step enzymatic cascade that must carefully manage the molecule's chiral centers. L-isoleucine naturally exists as the (2S, 3S) enantiomer.

-

Transamination (Stereocenter Retention): The pathway is initiated by a branched-chain amino acid aminotransferase (BCAT). BCAT catalyzes the transfer of the

-amino group from L-isoleucine to -

Stereoselective Reduction (Stereocenter Re-establishment): The critical step in producing the (2S) enantiomer of HMV is the stereoselective reduction of the C2 ketone. This is catalyzed by a keto-acid reductase (KAR) or a specific L-hydroxyacid dehydrogenase[1]. The enzyme must execute a hydride transfer from NAD(P)H to a specific face (Re or Si) of the KMV carbonyl carbon to re-establish the (2S) configuration, yielding (2S, 3S)-2-hydroxy-3-methylvalerate. In human metabolism, off-target reduction of KMV by promiscuous lactate dehydrogenases (LDH) can also yield HMV, often serving as a clinical biomarker for metabolic disorders like Maple Syrup Urine Disease (MSUD)[2][4].

Fig 1. Enzymatic cascade for the stereoselective biosynthesis of HMV from L-isoleucine.

Enzymatic Selection and Kinetic Dynamics

The bottleneck in HMV biosynthesis is the catalytic efficiency and stereospecificity of the keto-acid reductase (KAR). Various KARs exhibit considerable variation in substrate specificity when presented with KMV. Recent synthetic biology efforts have screened multiple reductases to optimize metabolic flux in engineered Escherichia coli[1].

As summarized in Table 1, the endogenous 2-dehydropantoate 2-reductase (PanE) from E. coli demonstrates superior catalytic efficiency for KMV reduction compared to heterologous alternatives like KivR or LYS[1].

Table 1: Kinetic Comparison of Keto-Acid Reductases for KMV Reduction in E. coli

| Enzyme | Source Organism | Preferred Co-factor | HMV Titer (g/L)* | Relative Efficiency |

| PanE | Escherichia coli | NADPH | 0.7 ± 0.0 | High (Optimal) |

| LIKAR | Leuconostoc lactis | NADH | ~0.4 | Moderate |

| KivR | Beauveria bassiana | NADH | ~0.3 | Moderate |

| LYS | Saccharomyces cerevisiae | NADPH | <0.1 | Low |

*Data based on whole-cell biotransformation with 1 g/L KMV substrate loading[1].

Metabolic Engineering: Division-of-Labor Consortia

Scaling HMV production in a single microbial strain often leads to metabolic burden and intermediate overflow (accumulation of pyruvate or KMV). To circumvent this, advanced biomanufacturing employs a division-of-labor microbial consortium [1].

By splitting the pathway, one engineered strain is optimized for the conversion of glucose to the KMV intermediate, while a second strain is engineered to utilize xylose and convert the secreted KMV into HMV via overexpressed PanE. Co-feeding glucose and xylose synchronizes substrate uptake with product formation, effectively rerouting carbon away from by-products and achieving high-titer HMV production (up to 2.18 g/L)[1].

Self-Validating Experimental Protocol: Whole-Cell Biotransformation

To empirically validate the conversion of KMV to HMV, the following self-validating whole-cell biotransformation protocol is utilized. This method leverages the host cell's native metabolism for continuous cofactor regeneration, eliminating the need for expensive in vitro NADPH supplementation.

Step-by-Step Methodology

1. Strain Cultivation & Induction

-

Action: Cultivate E. coli harboring the PanE overexpression plasmid in LB medium at 37°C until

reaches 0.6. Induce with 0.1 mM IPTG and incubate at 16°C for 12 hours. -

Causality: Low-temperature induction slows translation rates, preventing the formation of insoluble inclusion bodies and ensuring the PanE enzyme folds into its active, soluble conformation.

2. Resting Cell Preparation

-

Action: Harvest cells via centrifugation (4,000

g, 10 min). Wash and resuspend the pellet in 100 mM potassium phosphate buffer (pH 7.0) supplemented with 1% (w/v) glucose to an -

Causality: Utilizing "resting cells" decouples the growth phase from the production phase, directing all cellular energy toward biotransformation. The addition of glucose is critical; its oxidation via the pentose phosphate pathway continuously regenerates the NADPH required by PanE.

3. Biotransformation

-

Action: Add 1 g/L of 2-keto-3-methylvalerate (KMV) to the cell suspension. Incubate at 30°C and 200 rpm for 24 hours.

-

Causality: 30°C provides optimal thermodynamic kinetics for PanE without inducing thermal denaturation of the biocatalyst.

4. Acidification & Extraction

-

Action: Centrifuge to remove biomass. Acidify the cell-free supernatant to pH < 2.0 using 6M HCl. Extract the aqueous phase with an equal volume of ethyl acetate.

-

Causality: HMV is an organic acid (pKa ~ 3.8). Acidifying the solution protonates the carboxylate group, shifting the molecule into its uncharged, lipophilic state to maximize partitioning into the organic solvent.

5. Derivatization & GC-MS Validation

-

Action: Evaporate the ethyl acetate under nitrogen. Resuspend the residue and derivatize using BSTFA + 1% TMCS at 70°C for 30 minutes prior to GC-MS injection.

-

Causality: The hydroxyl and carboxyl groups of HMV form strong intermolecular hydrogen bonds, resulting in poor volatility. Silylation replaces these active protons with trimethylsilyl (TMS) groups, drastically increasing thermal stability and volatility for accurate GC-MS quantification, thereby validating the success of the biotransformation[1].

Fig 2. Self-validating workflow for whole-cell biotransformation and GC-MS quantification of HMV.

References

1.[1] Liu, Y., Wang, S., & Su, H. (2025). Co-utilization of glucose and xylose in synthetic Escherichia coli consortia for efficient 2-hydroxy-3-methylvalerate biosynthesis. Biotechnology for Biofuels and Bioproducts.[Link] 2.[3] Mamer, O. A., et al. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. PubMed (NIH).[Link] 3.[2] National Center for Biotechnology Information. (2025). 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878. PubChem (NIH).[Link] 4.[4] Sato, T., et al. (2023). A 2-Hydroxybutyrate-mediated feedback loop regulates muscular fatigue. eLife.[Link]

Sources

- 1. Co-utilization of glucose and xylose in synthetic Escherichia coli consortia for efficient 2-hydroxy-3-methylvalerate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A 2-Hydroxybutyrate- mediated feedback loop regulates muscular fatigue [elifesciences.org]

natural occurrence of 2-hydroxy-3-methylvaleric acid in fermentation

An In-Depth Technical Guide to the Natural Occurrence and Biosynthetic Dynamics of 2-Hydroxy-3-Methylvaleric Acid in Fermentation Systems

Executive Summary

As bioprocessing and metabolomics advance, the identification of low-abundance, high-impact secondary metabolites has become critical for optimizing fermentation systems and understanding microbial-host interactions. 2-Hydroxy-3-methylvaleric acid (HMVA) —also known as isoleucic acid or 2-hydroxy-3-methylpentanoic acid—is a branched-chain hydroxy acid (BCHA) derived from the catabolism of L-isoleucine[1]. Once considered a mere metabolic byproduct, HMVA is now recognized as a pleiotropic signaling molecule, a redox-balancing sink in lactic acid bacteria (LAB), a modulator of mammalian cell culture efficiency, and a critical component of plant defense mechanisms.

Drawing upon advanced metabolomic profiling and bioprocess engineering principles, this whitepaper provides a comprehensive mechanistic overview of HMVA’s biosynthesis, its natural occurrence across diverse fermentation environments, and the rigorous analytical protocols required for its quantification.

Biochemical Identity and Biosynthetic Origins

HMVA (C₆H₁₂O₃) is an alpha-hydroxy acid featuring a methyl branch at the C3 position. Because it contains two chiral centers (C2 and C3), it exists as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S)[2]. In biological systems, the (2R,3S)-isomer is frequently encountered due to the stereospecificity of the enzymes involved in its synthesis from L-isoleucine[3].

The Mechanistic Causality of HMVA Biosynthesis

In microbial fermentation, the production of HMVA is not accidental; it is a highly regulated response to redox imbalance. During anaerobic growth, glycolysis generates an excess of NADH. To maintain glycolytic flux, cells must regenerate NAD⁺.

-

Transamination: L-isoleucine undergoes transamination via branched-chain aminotransferase to form 2-keto-3-methylvaleric acid (KMVA)[1].

-

Reduction: Promiscuous enzymes, such as lactate dehydrogenase (LDH) or specific hydroxyacid dehydrogenases, reduce KMVA to HMVA[2]. This reduction acts as an electron sink, oxidizing NADH to NAD⁺ and ensuring metabolic homeostasis under oxygen-limited conditions.

Caption: Biosynthetic pathway of 2-hydroxy-3-methylvaleric acid from L-isoleucine.

Natural Occurrence in Fermentation Systems

HMVA is ubiquitous across various natural and engineered fermentation ecosystems. Its presence serves as a biomarker for specific microbial successions and metabolic states.

A. Lactic Acid Bacteria (LAB) and the Gut Microbiome

LAB are prolific producers of BCHAs. In the gut microbiome, the fermentation of branched-chain amino acids by LAB yields significant quantities of HMVA. Recent in vitro screening demonstrates that HMVA and related BCHAs actively stimulate the growth of beneficial Lactobacillaceae and Bifidobacteriaceae while modulating the broader microbial community[4].

B. Food Fermentation (Cocoa Beans)

During the spontaneous, multi-stage fermentation of cocoa beans, the metabolome undergoes drastic shifts. Metabolomic profiling reveals that isoleucic acid concentrations increase significantly after 96 hours of fermentation, perfectly correlating with the exponential growth phase of LAB and the decline of initial yeast populations[5].

C. Mammalian Cell Culture (CHO Cells)

In biopharmaceutical manufacturing, Chinese Hamster Ovary (CHO) cells often suffer from toxic lactate accumulation. Comprehensive ¹³C stable-isotope tracing has identified HMVA as a secreted by-product in CHO cultures. Surprisingly, supplementation of CHO cultures with 2-hydroxy acids like HMVA reduces lactate accumulation by up to 60% without inhibiting cell growth[6]. Mechanistically, HMVA acts as a competitive substrate for LDH, diverting the enzyme's activity away from pyruvate reduction[6].

D. Plant Defense Mechanisms (The Isoleucic Acid Triad)

In plant biology, HMVA (referred to as isoleucic acid or ILA) is a critical signaling molecule. It operates via the "isoleucic acid triad," where it synergistically co-operates with salicylic acid (SA) to activate SA-responsive defense genes (such as PR1), induces superoxide formation, and inhibits root growth to divert energy toward pathogen resistance[7].

Caption: Pleiotropic biological effects of HMVA across diverse biological systems.

Quantitative Data Summary

The physiological impact of HMVA is highly dose- and context-dependent. Table 1 summarizes the quantitative thresholds observed across various fermentation and biological systems.

Table 1: Quantitative Impact and Occurrence of HMVA

| Biological System | HMVA Concentration / Dose | Observed Effect / Biological Role | Reference |

| CHO Cell Culture | 2.0 mM (Supplementation) | Reduced lactate accumulation by up to 60%; increased downstream 2-methylbutyric acid. | [6] |

| Gut Microbiota (In vitro) | 0.125 – 2.0 mg/mL | Stimulated exponential growth of Lactobacillaceae and Bifidobacteriaceae. | [4] |

| Plant Defense (Arabidopsis) | 250 – 500 µM | Synergistic activation of PR1 transcription; induced reactive oxygen species (ROS) formation. | [7] |

| Cocoa Fermentation | ~4.4E-4 (Relative Abundance) | Biomarker for LAB dominance; peaks at 96 hours post-inoculation. | [5] |

Experimental Methodologies: Self-Validating GC-MS Profiling

As a Senior Application Scientist, I emphasize that the extraction of highly polar, water-soluble organic acids from complex fermentation broths is prone to poor recovery and matrix interference. The following protocol is designed as a self-validating system : it utilizes extreme pH shifts to force organic partitioning and incorporates internal standards prior to extraction to mathematically correct for evaporative losses and derivatization inefficiencies.

Protocol: Extraction and Quantification of HMVA

Step 1: Quenching and Clarification

-

Action: Transfer 1.0 mL of active fermentation broth into a pre-chilled tube containing 4.0 mL of -20°C methanol. Centrifuge at 12,000 × g for 10 minutes at 4°C.

-

Causality: Rapid cold-quenching instantly halts enzymatic activity (specifically LDH and aminotransferases), preventing the artificial generation or degradation of HMVA post-sampling.

Step 2: Internal Standard Addition

-

Action: Spike the clarified supernatant with 50 µL of 1 mM isotopically labeled ¹³C-HMVA or 2-hydroxyhexanoic acid (as a structural analog).

-

Causality: Adding the standard before extraction ensures that any physical loss during phase separation or derivatization affects the analyte and standard equally, ensuring absolute quantification integrity.

Step 3: Acidification and Liquid-Liquid Extraction

-

Action: Adjust the aqueous sample to pH < 3.0 using 6M HCl. Add 2.0 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge to separate phases. Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

-

Causality: The pKa of HMVA is approximately 4.5. At neutral pH, HMVA exists as a highly polar carboxylate anion, which will not partition into ethyl acetate. Driving the pH below 3.0 ensures complete protonation, shifting the molecule into a lipophilic state.

Step 4: Derivatization (Silylation)

-

Action: Reconstitute the dried extract in 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Incubate at 70°C for 30 minutes.

-

Causality: The hydroxyl (-OH) and carboxyl (-COOH) groups of HMVA cause severe hydrogen bonding with GC column stationary phases, leading to peak tailing. Silylation replaces active hydrogens with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability.

Step 5: GC-MS Analysis

-

Action: Inject 1 µL into a GC-MS operating in Selected Ion Monitoring (SIM) mode, targeting the specific m/z fragments of the TMS-derivatized HMVA.

Caption: Step-by-step self-validating GC-MS sample preparation and analytical workflow for HMVA.

References

-

[1] Title: 2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma - Lab Results explained. Source: healthmatters.io. URL: [Link]

-

[2] Title: Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944). Source: FooDB. URL: [Link]

-

[4] Title: Bacterial Growth Modulatory Effects of Two Branched-Chain Hydroxy Acids and Their Production Level by Gut Microbiota. Source: PMC (nih.gov). URL: [Link]

-

[5] Title: Microbial composition and metabolic profiles during machine-controlled intra-factory fermentation of cocoa beans harvested in semitropical area of Japan. Source: PMC (nih.gov). URL: [Link]

-

[6] Title: Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Source: PNAS. URL: [Link]

-

[3] Title: (2R,3S)-2-hydroxy-3-methylpentanoic acid | CID 10820562. Source: PubChem (nih.gov). URL: [Link]

-

[7] Title: The isoleucic acid triad: distinct impacts on plant defense, root growth, and formation of reactive oxygen species. Source: PubMed (nih.gov). URL: [Link]

Sources

- 1. 2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944) - FooDB [foodb.ca]

- 3. (2R,3S)-2-hydroxy-3-methylpentanoic acid | C6H12O3 | CID 10820562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bacterial Growth Modulatory Effects of Two Branched-Chain Hydroxy Acids and Their Production Level by Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial composition and metabolic profiles during machine-controlled intra-factory fermentation of cocoa beans harvested in semitropical area of Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. The isoleucic acid triad: distinct impacts on plant defense, root growth, and formation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S)-2-hydroxy-3-methylpentanoic acid CAS number and identifiers

The following technical guide details the identification, synthesis, and analytical characterization of (2S)-2-hydroxy-3-methylpentanoic acid. This document is structured for researchers requiring precise stereochemical data and actionable experimental protocols.

Focus: Stereochemistry, Chemical Synthesis, and Bio-Analytical Profiling

Part 1: Identity & Physicochemical Core

(2S)-2-hydroxy-3-methylpentanoic acid (also known as L-isoleucic acid) is the

Nomenclature and Identifiers

The compound exists as one of four stereoisomers. The (2S,3S) isomer is the direct analog of natural L-isoleucine.

| Descriptor | Value / Detail |

| IUPAC Name | (2S,3S)-2-hydroxy-3-methylpentanoic acid |

| Common Name | L-Isoleucic acid; (S)-2-hydroxy-3-methylvaleric acid |

| CAS Number (2S,3S) | 51576-04-6 (Pure isomer) |

| CAS Number (2R,3S) | 70748-47-9 (D-allo-isoleucic acid; MSUD metabolite) |

| CAS Number (Mix) | 488-15-3 (Mixture of diastereomers) |

| Molecular Formula | C |

| Molecular Weight | 132.16 g/mol |

| SMILES (2S,3S) | CCC(O)=O |

| InChI Key | RILPIWOPNGRASR-WHFBIAKZSA-N |

Physicochemical Properties

-

Physical State: Crystalline solid (low melting) or viscous oil (depending on purity/isomer).

-

Melting Point: 55–57 °C (for the 2S,3S isomer).

-

Solubility: Soluble in water, ethanol, ether, and ethyl acetate.

-

pKa: ~3.89 (Predicted).

-

Stability: Stable under standard laboratory conditions; hygroscopic.

Part 2: Biosynthetic Context & MSUD Pathway

In biological systems, (2S)-2-hydroxy-3-methylpentanoic acid is a metabolite derived from the branched-chain amino acid L-isoleucine.

Metabolic Pathway

-

Transamination: L-Isoleucine is converted to (S)-3-methyl-2-oxopentanoic acid (KMVA) by branched-chain aminotransferase (BCAT).

-

Decarboxylation (Blocked in MSUD): Normally, KMVA is decarboxylated by the branched-chain

-ketoacid dehydrogenase (BCKDH) complex. -

Reduction: When BCKDH is defective (as in MSUD), KMVA accumulates and is reduced by lactate dehydrogenase (LDH) or hydroxyacid dehydrogenases to form 2-hydroxy-3-methylpentanoic acid.

-

Note: This reduction is not perfectly stereoselective in a pathological context, leading to the formation of both (2S,3S) and (2R,3S) isomers, with the (2R,3S) isomer often serving as a specific diagnostic marker.

-

Caption: Metabolic shunt leading to 2-hydroxy-3-methylpentanoic acid accumulation when BCKDH is impaired.

Part 3: Chemical Synthesis Protocol

To obtain high-purity (2S,3S)-2-hydroxy-3-methylpentanoic acid for reference standards or synthesis, chemical conversion from L-isoleucine is the preferred route.

Diazotization of L-Isoleucine

This reaction converts the

-

Mechanism: The reaction involves a double inversion. The diazonium intermediate is attacked intramolecularly by the carboxylate oxygen to form an unstable

-lactone (Inversion 1). Hydrolysis of the lactone by water opens the ring (Inversion 2), restoring the original (S) configuration at C2.

Experimental Protocol

Reagents:

-

L-Isoleucine (CAS 73-32-5)[1]

-

Sodium Nitrite (NaNO

) -

Sulfuric Acid (H

SO -

Diethyl ether or Ethyl acetate (for extraction)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (76 mmol) of L-isoleucine in 100 mL of 1N H

SO -

Cooling: Cool the solution to 0 °C in an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite (8.0 g, 116 mmol) in 20 mL of water. Add this solution dropwise to the amino acid solution over 1 hour, maintaining the temperature below 5 °C.

-

Observation: Evolution of nitrogen gas (bubbling) will occur.

-

-

Reaction: Allow the mixture to stir at 0 °C for 3 hours, then slowly warm to room temperature and stir overnight (12–16 hours) to ensure complete hydrolysis of the intermediate lactone.

-

Extraction: Saturate the aqueous solution with NaCl (salting out). Extract the aqueous phase with diethyl ether (

mL). -

Purification: Combine the organic layers, dry over anhydrous MgSO

, filter, and concentrate under reduced pressure (rotary evaporator). -

Crystallization: The crude oil can be crystallized from a mixture of hexane/ethyl acetate or distilled (Kugelrohr) if high purity is required.

Yield: Typically 60–75%. Stereochemical Outcome: (2S,3S)-2-hydroxy-3-methylpentanoic acid.[2]

Part 4: Analytical Characterization

Validating stereochemistry is essential, as contamination with the (2R) epimer (allo-isomer) can occur if the starting material is impure or if racemization occurs under harsh conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of the hydroxy acid is difficult due to polarity. Derivatization is required.

-

Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Protocol:

-

Dissolve 1 mg of sample in 100 µL anhydrous pyridine.

-

Add 100 µL BSTFA/TMCS.

-

Incubate at 60 °C for 30 minutes.

-

Inject 1 µL into GC-MS.

-

-

Column: DB-5ms or equivalent (30 m

0.25 mm). -

Identification: Look for the bis-TMS derivative (MW = 276).

-

Fragment Ions: m/z 73 (TMS), m/z 159 (loss of COOTMS), m/z 117.

-

-

Chiral Separation: To separate enantiomers (e.g., 2S,3S from 2R,3R), a chiral column (e.g., Cyclodex-B) is required. However, diastereomers (2S,3S vs 2R,3S) can often be resolved on standard non-polar phases due to differing physical properties.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing diastereomers (e.g., L-isoleucic vs. L-allo-isoleucic acid).

-

Solvent: CDCl

.[3] -

Key Diagnostic Signals (1H NMR, 400 MHz):

-

-Proton (H2): The chemical shift of the proton at C2 differs between the (2S,3S) and (2S,3R) configurations.

-

(2S,3S)-Isomer:

~4.1–4.2 ppm (doublet, -

Allo-Isomer: Often shows a slightly different shift and coupling constant due to the different dihedral angle between H2 and H3.

-

-

Methyl Groups: The C3-methyl doublet and the terminal C5-methyl triplet are distinct.

-

-Proton (H2): The chemical shift of the proton at C2 differs between the (2S,3S) and (2S,3R) configurations.

References

-

PubChem. (2S,3S)-2-hydroxy-3-methylpentanoic acid (CID 854025). National Library of Medicine. [Link]

-

Mamer, O. A., et al. (1986). "The origin of the 2-hydroxy-3-methylvaleric acid stereoisomers in maple syrup urine disease." Biochemical Journal. [Link]

-

Winitz, M., et al. (1956). "Studies on Diastereoisomeric

-Hydroxy Acids Derived from Isoleucine." Journal of the American Chemical Society. [Link] -

HMDB. Human Metabolome Database: 2-Hydroxy-3-methylvaleric acid.[4] [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 2-hydroxy-3-methylpentanoic acid: pKa and Solubility

Abstract

The acid dissociation constant (pKa) and aqueous solubility are foundational physicochemical properties that govern the pharmacokinetic and pharmacodynamic behavior of a drug candidate. For aliphatic carboxylic acids such as 2-hydroxy-3-methylpentanoic acid, these parameters are critical for predicting absorption, distribution, metabolism, and excretion (ADME). This in-depth guide provides a technical framework for the determination and interpretation of the pKa and solubility of 2-hydroxy-3-methylpentanoic acid. We will explore the theoretical underpinnings of these properties, provide detailed, field-proven experimental protocols for their measurement, and discuss the profound implications of the resulting data in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, scientifically sound characterization of this and similar molecules.

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery and development, a "fail fast, fail cheap" paradigm is often adopted. Early, accurate characterization of a molecule's fundamental properties is paramount to avoid costly late-stage failures. Among the most critical of these are the pKa and solubility.

-

pKa : The pKa value dictates the extent of ionization of a molecule at a given pH.[1][2] This is a crucial determinant of how a drug will behave in the varying pH environments of the human body, from the acidic stomach (pH ~1.5-3.5) to the near-neutral environment of the small intestine (pH ~6.0-7.4) and blood (pH ~7.4).[2] The ionization state directly influences a molecule's ability to permeate biological membranes, bind to its target, and be cleared from the body.[3]

-

Solubility : For a drug to be absorbed after oral administration, it must first dissolve in the gastrointestinal fluids.[4] Poor aqueous solubility is a leading cause of poor oral bioavailability and is a significant hurdle in drug development.[4][5] The solubility of an ionizable molecule like 2-hydroxy-3-methylpentanoic acid is intrinsically linked to its pKa and the pH of the surrounding medium.

This guide uses 2-hydroxy-3-methylpentanoic acid (a branched-chain hydroxy fatty acid) as a model to illustrate the principles and practices for determining these vital parameters.[6]

Determination of pKa: Unveiling the Ionization Behavior

Theoretical Framework

The pKa is the negative logarithm of the acid dissociation constant (Ka) for the equilibrium: HA ⇌ H⁺ + A⁻

For 2-hydroxy-3-methylpentanoic acid, the carboxylic acid moiety is the ionizable group. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the deprotonated (A⁻, conjugate base) to the protonated (HA, undissociated acid) forms.[1][2][7]

pH = pKa + log([A⁻]/[HA])

When the concentrations of the protonated and deprotonated forms are equal ([A⁻] = [HA]), the logarithmic term becomes zero, and thus, pH = pKa.[8] This principle is the cornerstone of experimental pKa determination.

Structural Considerations for 2-hydroxy-3-methylpentanoic acid: The structure of this molecule—a pentanoic acid backbone with a methyl group at position 3 and a hydroxyl group at position 2—influences its acidity. The electron-withdrawing inductive effect of the α-hydroxyl group is expected to stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa compared to an unsubstituted alkanoic acid like pentanoic acid (pKa ~4.8). Computational models predict a pKa value for 2-hydroxy-3-methylpentanoic acid to be approximately 3.89 to 4.25.[9][10]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its simplicity, precision, and low cost.[11][12][13] The method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the weak acid (analyte) and monitoring the resulting change in pH.[12][14]

Causality in Protocol Design:

-

Choice of Titrant: 0.1 M NaOH is a standard choice as it is a strong base that will completely react with the weak acid.

-

Ionic Strength Adjustment: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is crucial because ionic activity can influence pH measurements. This ensures that the measured pH changes are due to the acid-base reaction and not fluctuations in the ionic environment.[14]

-

Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of the analyte.[12][14]

-

Temperature Control: Acid-base equilibria are temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is essential for reproducibility.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter and combination glass electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[14]

-

Analyte Preparation: Accurately weigh and dissolve a sample of 2-hydroxy-3-methylpentanoic acid in degassed, deionized water to a known concentration (e.g., 1-10 mM). Add a background electrolyte like KCl to a final concentration of 0.15 M.

-

Titration Setup: Place the analyte solution in a thermostatted vessel with a magnetic stirrer. Purge the headspace with nitrogen gas.[14]

-

Initial Acidification (Optional but Recommended): For a weak acid, it is good practice to first titrate with a small amount of strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to ensure the analyte is fully protonated at the start of the base titration.

-

Titration with Base: Add standardized 0.1 M NaOH in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Collection: Continue the titration well past the equivalence point (e.g., to pH 11-12).

-

Data Analysis: The pKa is determined from the titration curve. At the half-equivalence point (the volume of titrant required to neutralize half of the acid), the pH is equal to the pKa.[14] More accurate determinations can be made by analyzing the first or second derivative of the titration curve to precisely locate the equivalence point.

Visualization of the pKa Concept

The following diagram illustrates the relationship between pH, pKa, and the ionization state of 2-hydroxy-3-methylpentanoic acid.

Caption: Ionization states of 2-hydroxy-3-methylpentanoic acid vs. pH.

Determination of Solubility: A Multifaceted Property

Theoretical Framework

The aqueous solubility of a weak acid is pH-dependent. We define two key terms:

-

Intrinsic Solubility (S₀): The solubility of the un-ionized (protonated, HA) form of the drug. This is a fundamental constant for the molecule under specific conditions (e.g., temperature).

-

Total Solubility (S_T): The sum of the dissolved un-ionized form (S₀) and the ionized form (A⁻) at a given pH.

The relationship between total solubility, intrinsic solubility, and pKa is given by the Henderson-Hasselbalch-derived solubility equation for a weak acid:

S_T = S₀ * (1 + 10^(pH - pKa))

This equation shows that as the pH increases above the pKa, the total solubility of a weak acid increases significantly because the highly soluble ionized form (A⁻) becomes dominant.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the definitive technique for determining thermodynamic (equilibrium) solubility.[15][16] It measures the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of the solid material.

Causality in Protocol Design:

-

Use of Excess Solid: Adding an excess of the solid compound ensures that the solution becomes saturated, which is the definition of solubility.[15][16]

-

Equilibration Time: Reaching true thermodynamic equilibrium can take time. The system is agitated for an extended period (typically 24-72 hours) until the concentration of the dissolved drug in solution remains constant over sequential time points.[15][17] This self-validating step confirms that equilibrium has been achieved.

-

Temperature Control: Solubility is highly dependent on temperature. The experiment must be conducted in a precisely temperature-controlled environment (e.g., 37 ± 1 °C to simulate physiological conditions).[17]

-

Phase Separation: It is critical to separate the saturated solution from the undissolved solid without altering the equilibrium (e.g., by causing precipitation). Centrifugation followed by careful removal of the supernatant or filtration through a low-binding filter are standard methods.[15]

-

pH Measurement: The pH of the saturated solution must be measured at the end of the experiment, as it is a critical variable for interpreting the solubility of an ionizable compound.[16]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of solid 2-hydroxy-3-methylpentanoic acid to vials containing a known volume of each buffer. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 37°C). Agitate at a constant speed for a predetermined time (e.g., 48 hours), which should be sufficient to reach equilibrium.[17]

-

Phase Separation: After equilibration, allow the vials to stand briefly to let the solid settle. Centrifuge the vials to pellet the remaining solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation before analysis.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared.

-

Final pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final pH of the saturated solution.

Visualization of the Shake-Flask Workflow

The following diagram outlines the key steps in the equilibrium shake-flask solubility protocol.

Caption: Experimental workflow for the shake-flask solubility method.

Data Summary and Pharmaceutical Implications

The data obtained from these experiments should be summarized clearly to facilitate interpretation.

| Parameter | Predicted/Typical Value | Experimental Method | Significance in Drug Development |

| pKa | ~3.9 - 4.3 | Potentiometric Titration | Determines the degree of ionization across physiological pH, impacting membrane permeability and receptor binding.[12] |

| Intrinsic Solubility (S₀) | Compound-specific | Shake-Flask at pH << pKa | Represents the solubility of the most lipophilic form; a key factor in dissolution rate at low pH (stomach). |

| Solubility at pH 6.8 | Significantly > S₀ | Shake-Flask | Indicates solubility in the small intestine, which is critical for absorption of orally administered drugs. |

Biopharmaceutics Classification System (BCS): The pKa and solubility data are essential for classifying a drug within the Biopharmaceutics Classification System (BCS).[18][19][20][21] 2-hydroxy-3-methylpentanoic acid, as a weak acid, would likely be a Class IIa (low solubility, high permeability) or Class IVa (low solubility, low permeability) compound, depending on its permeability.[22] Its low pKa means it will be largely ionized and thus more soluble in the intestine than in the stomach.[18][22] This profile suggests that dissolution in the small intestine will be a critical factor for its absorption.

Conclusion

The rigorous, systematic determination of pKa and pH-dependent solubility is not merely a data-gathering exercise; it is a fundamental pillar of preclinical drug development. For 2-hydroxy-3-methylpentanoic acid, a predicted pKa around 4 indicates that its charge state, and therefore its solubility and permeability, will change dramatically as it transits the gastrointestinal tract. By employing gold-standard, self-validating protocols like potentiometric titration and the shake-flask method, researchers can generate the high-quality, reliable data necessary to build predictive models, guide formulation strategies, and make informed decisions on the progression of a drug candidate. This authoritative grounding in physicochemical principles is indispensable for navigating the complexities of drug development and increasing the probability of clinical success.

References

-

Bouchard, R. (1995). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. General Pharmacology, 26(4), 875-9. Available from: [Link]

- Liton, M., et al. (n.d.). Prediction of accurate pKa values of some α-substituted carboxylicacids with low cost of computational methods. [Source document not fully specified].

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Scent.vn. (n.d.). 2-Hydroxy-3-methylpentanoic acid CAS# 488-15-3. Available from: [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1035-1040. Available from: [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

-

Vetscraft. (n.d.). Absorption of drugs. Available from: [Link]

-

De, S., et al. (2008). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. The Journal of Physical Chemistry A, 112(14), 3165-72. Available from: [Link]

-

Al-Mokaram, A. A., et al. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. Available from: [Link]

-

Pharmacy Concepts. (2021, February 26). pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equation. YouTube. Available from: [Link]

-

Li, D., & Pang, K. S. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(8), 953-969. Available from: [Link]

-

van der Meeren, M., et al. (2010). Development of Methods for the Determination of pKa Values. [Source document not fully specified]. Available from: [Link]

-

Al-Mokaram, A. A., et al. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU JOURNAL OF PURE SCIENCES. Available from: [Link]

-

Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108. Available from: [Link]

-

Kass, M., & Karelson, M. (1998). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A, 102(38), 7364-7369. Available from: [Link]

-

Tsume, Y., et al. (2014). The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC. European Journal of Pharmaceutical Sciences, 57, 152-63. Available from: [Link]

-

Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1472-1481. Available from: [Link]

-

ResearchGate. (n.d.). Improving solubility via structural modification. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Source document not fully specified]. Available from: [Link]

-

Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. Available from: [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available from: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Kumar, V., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Pharmaceutical Research International. Available from: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Hilaris Publisher. (2024). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Journal of Pharmaceutics & Drug Delivery Research. Available from: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

World Health Organization (WHO). (2019). Annex 4. Available from: [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

-

Wikipedia. (n.d.). Biopharmaceutics Classification System. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-hydroxy-3-methylvaleric acid (CAS 488-15-3). Available from: [Link]

-

GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Available from: [Link]

-

NIST. (n.d.). Pentanoic acid, 2-hydroxy-3-methyl-. NIST WebBook. Available from: [Link]

-

FooDB. (2011). Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944). Available from: [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-methylpentanoic acid. Available from: [Link]

Sources

- 1. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 2. tandfonline.com [tandfonline.com]

- 3. Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 164623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. vetscraft.com [vetscraft.com]

- 8. m.youtube.com [m.youtube.com]

- 9. (2S,3S)-2-HYDROXY-3-METHYLPENTANOIC ACID CAS#: 51576-04-6 [m.chemicalbook.com]

- 10. Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944) - FooDB [foodb.ca]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. who.int [who.int]

- 18. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 21. gsconlinepress.com [gsconlinepress.com]

- 22. The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stereoselective Synthesis of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid from L-Isoleucine

Executive Summary

This application note details the protocol for the stereoselective conversion of L-isoleucine to (2S,3S)-2-hydroxy-3-methylpentanoic acid (also known as L-isoleucic acid). This

The method utilizes a diazotization-hydrolysis sequence under acidic conditions. Unlike simple aliphatic amines which undergo Walden inversion or racemization upon diazotization,

Key Technical Parameters

| Parameter | Specification |

| Starting Material | L-Isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) |

| Reagents | Sodium Nitrite ( |

| Solvent | Water ( |

| Reaction Type | Van Slyke Diazotization / Hydrolysis |

| Stereochemistry | Retention of Configuration (Double Inversion) |

| Yield Potential | 60–85% |

Mechanistic Insight & Stereochemistry

The transformation of L-isoleucine to L-isoleucic acid is not a simple

-

Diazotization: The amine reacts with nitrous acid (

) to form a diazonium salt. -

-Lactone Formation (First Inversion): The neighboring carboxyl oxygen attacks the

-

Hydrolysis (Second Inversion): Water attacks the

-lactone at the

Pathway Visualization

Caption: Mechanism of retention via double inversion involving an

Experimental Protocol

Materials and Equipment[1][2]

-

Reagents:

-

L-Isoleucine (Reagent Grade, >98%)

-

Sodium Nitrite (

)[1] -

Sulfuric Acid (

), 1 M or 2 N solution -

Ethyl Acetate (EtOAc) (ACS Grade)

-

Sodium Sulfate (

), anhydrous -

Brine (Saturated NaCl solution)

-

-

Equipment:

-

Round-bottom flask (250 mL or 500 mL)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Addition funnel (pressure-equalizing preferred)

-

Separatory funnel[2]

-

Rotary evaporator

-

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

-

Weigh 5.0 g (38.1 mmol) of L-isoleucine.

-

Dissolve the amino acid in 60 mL of 1 M

in a round-bottom flask.-

Note: Ensure the amino acid is fully dissolved. Gentle warming may be used if necessary, but cool back to room temperature before proceeding.

-

-

Place the flask in an ice-water bath and cool the solution to 0–5 °C .

Step 2: Diazotization

-

Prepare a solution of 4.0 g (58.0 mmol, ~1.5 eq) of sodium nitrite (

) in 15 mL of deionized water . -

Add the

solution dropwise to the stirred amino acid solution over a period of 60–90 minutes .-

Critical Control Point: Maintain the internal temperature below 5 °C. Rapid addition can cause excessive foaming (

evolution) and side reactions (formation of alkenes via elimination).

-

-

Once addition is complete, allow the reaction to stir at 0 °C for 2 hours .

-

Remove the ice bath and allow the mixture to warm to room temperature naturally. Stir overnight (12–16 hours) to ensure complete hydrolysis of the intermediate lactone/diazonium species.

Step 3: Work-up and Extraction [1]

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous phase with Ethyl Acetate (3 x 50 mL) .

-

Note: The product is an organic acid and will partition into the organic layer.

-

-

Combine the organic extracts.

-

Wash the combined organic layer with Brine (1 x 30 mL) to remove residual water and acid.

-

Dry the organic layer over anhydrous

for 15–20 minutes.

Step 4: Isolation

-

Filter off the drying agent.[2]

-

Concentrate the filtrate under reduced pressure (Rotovap) at 40 °C.

-

The product, (2S,3S)-2-hydroxy-3-methylpentanoic acid, is typically obtained as a colorless to pale yellow viscous oil or low-melting solid.

-

Yield: Expected yield is 3.5 – 4.5 g (65–85%).

-

Characterization & Validation

To validate the synthesis, the following analytical data should be compared against the crude product.

NMR Spectroscopy ( , 400 MHz)

The spectrum should show the absence of the

| Position | Shift ( | Multiplicity | Integration | Assignment |

| COOH/OH | > 8.0 | Broad s | 2H | Carboxylic acid & Hydroxyl protons |

| H-2 | 4.15 | d ( | 1H | |

| H-3 | 1.85 | m | 1H | |

| H-4 | 1.20 – 1.50 | m | 2H | |

| H-3-Me | 0.98 | d ( | 3H | Methyl group attached to C3 |

| H-5 | 0.92 | t ( | 3H | Terminal Methyl group |

Physical Properties[2]

-

Physical State: Viscous oil or waxy solid.

-

Optical Rotation: The specific rotation is a critical purity indicator.

-

Literature Value:

(c=1, -

Note: Inversion of configuration (if it occurred) would yield the (2R,3S) diastereomer, which has distinct NMR shifts and physical properties.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete extraction; product is water-soluble. | Saturate the aqueous layer with NaCl (salting out) before extraction. Increase EtOAc volume. |

| Yellow/Brown Color | Oxidation or impurities from | Ensure high-quality |

| Alkene Byproducts | Elimination reaction due to high temp. | Strictly control temperature at 0–5 °C during addition. Ensure acid concentration is not excessive. |

| Racemization | Harsh conditions promoting | Avoid heating the reaction mixture above room temperature. Do not use strong nucleophilic acids like HCl if chloro-substitution is a concern (though HCl is often used, |

References

-

Banasik, T. et al. (2016).[3] Synthesis of enantiomerically pure

-hydroxy acids from -

Winitz, M., Bloch-Frankenthal, L., Izumiya, N., Birnbaum, S. M., Baker, C. G., & Greenstein, J. P. (1956). Studies on Diastereoisomeric

-Amino Acids and Corresponding - Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). Configuration of amino-compounds and the steric course of deamination. Nature, 166(4213), 179-180. (Foundational mechanism of retention via -lactone).

-

PubChem Compound Summary . 2-Hydroxy-3-methylpentanoic acid.[4] National Center for Biotechnology Information.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Frontiers | Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells [frontiersin.org]

- 4. (2S,3S)-2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 854025 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Resolution GC-MS Quantitation of 2-Hydroxy-3-Methylvaleric Acid (HMVA) in Biological Matrices

Executive Summary & Scientific Rationale

2-Hydroxy-3-methylvaleric acid (HMVA), also known as 2-hydroxy-3-methylpentanoic acid, is a chiral organic acid derived from the metabolism of L-isoleucine.[1][2] In clinical diagnostics, elevated urinary HMVA is a hallmark of Maple Syrup Urine Disease (MSUD) and other branched-chain organic acidemias, often accumulating alongside its keto-analog, 2-keto-3-methylvaleric acid.

The Analytical Challenge:

The primary difficulty in HMVA analysis is distinguishing it from its structural isomer, 2-hydroxyisocaproic acid (a leucine metabolite). Both compounds share the same molecular formula (

The Solution: This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with prior trimethylsilylation (TMS) derivatization.[3][4] We employ a specific temperature gradient on a 5% phenyl-arylene stationary phase to achieve baseline chromatographic separation of the isoleucine (HMVA) and leucine (2-HICA) isomers, ensuring specificity without the need for chiral columns.

Biological Context & Pathway Visualization

Understanding the metabolic origin is crucial for interpreting results. HMVA is produced via the reduction of 2-keto-3-methylvaleric acid, the transamination product of isoleucine.

Figure 1: Metabolic pathway showing the origin of HMVA from Isoleucine. In MSUD, the BCKAD block forces flux toward HMVA accumulation.

Materials & Reagents

Reagents

-

Standard: 2-Hydroxy-3-methylvaleric acid (Sigma-Aldrich/Merck). Note: Commercial standards are often racemic mixtures of diastereomers.

-

Internal Standard (IS): 3,4-Dimethoxybenzoic acid or Tropic acid (1 mg/mL in methanol). Alternatively, use U-13C-Lactate if available, though non-isotopic IS is sufficient for standard profiling.

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).[5]

-

Solvents: Ethyl Acetate (HPLC Grade), Pyridine (Anhydrous), Hydroxylamine Hydrochloride (for oximation of keto-acids if profiling).

Equipment

-

GC-MS System: Agilent 7890/5977 or Shimadzu QP2020 NX equivalent.

-

Column: DB-5MS UI or HP-5MS (30 m × 0.25 mm × 0.25 µm). Critical for isomer separation.

-

Heating Block: Capable of maintaining 60°C and 70°C.

Experimental Protocol

Sample Preparation (Urine)

This workflow includes an oximation step.[5][6] While HMVA is a hydroxy acid, clinical samples usually require profiling of concurrent keto-acids (like KMVA). Oximation stabilizes keto groups, preventing multiple peak formation.

-

Aliquot: Transfer 100 µL of urine into a glass screw-cap tube.

-

Internal Standard: Add 10 µL of Internal Standard solution (e.g., Tropic acid, 1 mg/mL).

-

Oximation (Optional but Recommended):

-

Add 50 µL of Hydroxylamine HCl (20 mg/mL in pyridine).

-

Incubate at 60°C for 30 minutes .

-

-

Acidification: Add 2-3 drops of 6M HCl to adjust pH < 2.

-

Extraction:

-

Add 2 mL Ethyl Acetate .

-

Vortex vigorously for 60 seconds.

-

Centrifuge at 3,000 rpm for 5 minutes.

-

-

Drying: Transfer the organic (upper) layer to a fresh vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not over-dry to bone-dryness for extended periods to avoid volatilization losses.

Derivatization (Silylation)

This step converts the polar hydroxyl and carboxyl groups into volatile trimethylsilyl (TMS) esters/ethers.

-

Reconstitution: To the dried residue, add 50 µL Pyridine (anhydrous).

-

Silylation: Add 50 µL BSTFA + 1% TMCS .

-

Incubation: Cap tightly and incubate at 70°C for 30 minutes .

-

Cooling: Allow to cool to room temperature. Transfer to a GC autosampler vial with a glass insert.

GC-MS Acquisition Parameters

Table 1: Gas Chromatography Conditions

| Parameter | Setting | Rationale |

| Inlet Temperature | 260°C | Ensures rapid volatilization of high-boiling derivatives. |

| Injection Mode | Split (10:1) or Splitless | Split 10:1 for general profiling; Splitless for trace detection (<5 µM). |

| Carrier Gas | Helium, 1.0 mL/min | Constant flow for stable retention times. |

| Oven Program | Initial: 70°C (hold 2 min) | Solvent focusing. |

| Ramp 1: 5°C/min to 180°C | Critical: Slow ramp separates HMVA from 2-HICA. | |

| Ramp 2: 20°C/min to 280°C | Elutes high MW compounds (cholesterol, etc.). | |

| Final: 280°C (hold 5 min) | Column bake-out. |

Table 2: Mass Spectrometry Conditions (EI Source)

| Parameter | Setting |

| Transfer Line | 280°C |

| Ion Source | 230°C |

| Quadrupole | 150°C |

| Acquisition | SIM/Scan (Synchronous SIM/Scan recommended) |

| Scan Range | m/z 50 – 550 |

| SIM Ions (HMVA) | 159.1 (Quant), 73.1 , 147.1 , 276.2 (Qual) |

Data Analysis & Interpretation

Identification Strategy

The TMS derivative of HMVA is 2-trimethylsilyloxy-3-methylvaleric acid TMS ester .

-

Molecular Weight: 276 Da (

)[7] -

Retention Time: Typically elutes after 2-hydroxyisovaleric acid and before 2-hydroxyisocaproic acid on a DB-5MS column.

-

Key Fragmentation (Alpha Cleavage):

-

The bond between C1 (Carboxyl) and C2 (Alpha carbon) breaks.

-

m/z 159: The fragment

. This is the base peak and primary quantifier.-

Structure:

-

-

m/z 117: The fragment

. -

m/z 73: Trimethylsilyl group

.

-

Distinguishing Isomers

The most critical step is verifying the peak against the isomer 2-hydroxyisocaproic acid (2-HICA) .

| Compound | Structure Origin | Retention Index (approx DB-5) | Quant Ion (m/z) |

| 2-Hydroxyisovaleric acid | Valine | ~1100 | 145 |

| HMVA (Target) | Isoleucine | ~1145 | 159 |

| 2-Hydroxyisocaproic acid | Leucine | ~1160 | 159 |

Note: Both HMVA and 2-HICA share the m/z 159 base peak. You must rely on Retention Time (RT) for identification. HMVA elutes earlier than 2-HICA.

Calculation

Self-Validation Check: The ion ratio of m/z 159 to m/z 73 should be consistent (approx 2:1 to 3:1) across all samples. If the ratio deviates >20%, suspect co-elution.Method Validation & Troubleshooting

Self-Validating Quality Control

-

Linearity: Prepare a 5-point calibration curve (0, 10, 50, 100, 500 µmol/L).

should be > 0.995. -

Recovery: Spike a "healthy" urine pool with 50 µmol/L HMVA. Recovery should be 80-120%.

-

Blank Check: Inject a solvent blank (Pyridine/BSTFA) to ensure no carryover or background m/z 159 interference.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Poor Separation of Isomers | Ramp rate too fast or column overloaded. | Reduce ramp to 3°C/min between 100-150°C. Dilute sample 1:5. |

| Low Sensitivity (m/z 159) | Moisture in sample (inhibits silylation). | Ensure sample is completely dry before adding BSTFA. Check pyridine quality. |

| Tailing Peaks | Active sites in liner or column. | Replace inlet liner (deactivated wool). Trim 10cm from column guard. |

| Missing Peaks | Sample evaporated during N2 drying. | Do not apply heat >40°C during drying. Hydroxy acids are semi-volatile. |

References

-

NIST Mass Spectrometry Data Center. "Pentanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester." NIST Chemistry WebBook, SRD 69. [Link]

-

Mamer, O. A. "Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid."[8] Methods in Enzymology, 2000; 324: 3-10.[8] [Link]

- Tanaka, K., et al. "Gas-chromatographic method of screening for inborn errors of metabolism in urine." Clinica Chimica Acta, 1980.

-

HealthMatters. "2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma." [Link]

-

Shimadzu Application Note. "Screening of organic acids for nutritional and metabolic profiling from dried urine spots using Gas Chromatograph Mass Spectrometer." [Link]

Sources

- 1. 2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Elevated urine 2-hydroxy-3-methylvaleric acid level (Concept Id: C5826573) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. cell.com [cell.com]

- 6. erndim.org [erndim.org]

- 7. Pentanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester [webbook.nist.gov]

- 8. Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: GC-MS Derivatization of 2-Hydroxy-3-methylpentanoic Acid (HMVA)

Executive Summary & Scientific Context

2-Hydroxy-3-methylpentanoic acid (HMVA), also known as 2-hydroxy-3-methylvaleric acid, is a critical branched-chain organic acid. Its accurate quantification is paramount in the diagnosis of Maple Syrup Urine Disease (MSUD) , where it accumulates due to a deficiency in the branched-chain

The Analytical Challenge

HMVA possesses two polar functional groups: a carboxylic acid (-COOH) and a secondary hydroxyl group (-OH) at the

-

Low Volatility: Unsuitable for direct gas chromatography (GC).

-

Thermal Instability: Risk of decarboxylation or dehydration in the injector port.

-

Peak Tailing: Adsorption to active silanol sites in the GC column.

Solution: This guide details two derivatization strategies to render HMVA volatile and thermally stable:

-

Protocol A (Silylation): The industry-standard "workhorse" method for rapid metabolic screening.

-

Protocol B (Chiral/Stereospecific): An advanced method for separating stereoisomers (enantiomers and diastereomers) using chiral derivatization.

Chemical Strategy & Mechanism[3]

The Analyte

-

IUPAC Name: 2-Hydroxy-3-methylpentanoic acid

-

Molecular Weight: 132.16 g/mol

-

Target Groups: 1x Carboxyl (-COOH), 1x

-Hydroxyl (-OH).

Mechanism of Action: Silylation (Protocol A)

The most robust approach uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .

-

Reaction: Nucleophilic attack of the active hydrogens on the silicon atom of the reagent.

-

Product: 2-trimethylsilyloxy-3-methylpentanoic acid trimethylsilyl ester (Di-TMS derivative).

-

Mass Shift: Each active H is replaced by a Trimethylsilyl (TMS) group (+72 Da).

- Mass = +144 Da.

-

Final MW = 276.4 Da.

Figure 1: Reaction pathway for the dual silylation of HMVA. The addition of TMCS acts as a catalyst to overcome steric hindrance at the secondary hydroxyl group.

Experimental Protocols

Protocol A: Rapid Silylation (Standard Screening)

Best for: Routine clinical diagnosis (MSUD screening) and general metabolomics.

Reagents:

-

BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).

-

Solvent: Anhydrous Pyridine or Ethyl Acetate (dried over molecular sieves).

-

Internal Standard (IS): 3-Hydroxybutyric acid or deuterated HMVA (

-HMVA).

Step-by-Step Workflow:

-

Extraction: Acidify 1 mL of urine to pH < 2 with 5N HCl. Extract twice with ethyl acetate.

-

Drying: Pass the organic layer through anhydrous sodium sulfate (

) to remove all traces of water. (Critical: Moisture kills the silylation reagent). -

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization:

-

Add 50

L of Anhydrous Pyridine (catalyst/solvent). -

Add 50

L of BSTFA + 1% TMCS. -

Cap the vial tightly (PTFE-lined cap).

-

-

Incubation: Heat at 70°C for 30 minutes .

-

Note: The C3 methyl group provides steric hindrance near the C2 hydroxyl. Heat is required to ensure the secondary -OH is fully silylated.

-

-

Injection: Inject 1

L into the GC-MS (Split 1:10 or Splitless depending on concentration).

Protocol B: Chiral Derivatization (Stereoisomer Separation)

Best for: Distinguishing between metabolic origins (e.g., L-isoleucine vs. D-allo-isoleucine metabolites).

Reagents:

-

(S)-(+)-2-Butanol (Chiral alcohol).

-

Acetyl chloride.

-

Trifluoroacetic anhydride (TFAA).

Step-by-Step Workflow:

-

Esterification: Add 200

L of (S)-(+)-2-butanol/acetyl chloride (4:1 v/v) to the dried residue. Heat at 100°C for 60 mins.-

Result: Formation of diastereomeric butyl esters.[3]

-

-

Evaporation: Dry under nitrogen.

-

Acylation: Add 50

L TFAA. Heat at 60°C for 20 mins. -

Analysis: The resulting diastereomers have different physical properties and can be separated on a standard achiral column (e.g., DB-5MS).

GC-MS Parameters & Data Analysis

Instrument Configuration

| Parameter | Setting | Rationale |

| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25 | Low polarity phase ideal for silylated organic acids. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard efficiency. |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |

| Temp Program | 70°C (2 min) | Slow ramp allows separation of HMVA from co-eluting isomers like 2-hydroxyisocaproic acid. |

Mass Spectral Identification (TMS Derivative)

The Di-TMS derivative of HMVA (MW 276) exhibits a specific fragmentation pattern.

-

Target Ion (Quantification): m/z 159

-

Origin:

. Cleavage between C1 and C2. This is the base peak for most

-

-

Confirming Ions:

-

m/z 73:

. Ubiquitous TMS fragment. -

m/z 261:

. Loss of a methyl group from the TMS moiety.

-

Figure 2: Complete analytical workflow from sample preparation to data acquisition.

Troubleshooting & Quality Assurance (Self-Validating Systems)